molecular formula C12H10BFO3 B1336661 2-Fluoro-6-phenoxyphenylboronic acid CAS No. 1056372-58-7

2-Fluoro-6-phenoxyphenylboronic acid

Cat. No. B1336661
M. Wt: 232.02 g/mol
InChI Key: APDIBTAEVRXEAA-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenoxyphenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. Boronic acids are known to exhibit unique reactivity due to the boron atom's ability to form reversible covalent bonds with hydroxyl groups, which can be exploited in various chemical transformations .

Synthesis Analysis

The synthesis of fluoro-substituted phenylboronic acids can be achieved through various methods. One approach could involve the halodeboronation of aryl boronic acids, as demonstrated in a study where a series of aryl boronic acids were transformed into aryl bromides and chlorides using 1,3-dihalo-5,5-dimethylhydantoin and a catalytic amount of NaOMe . Although the specific synthesis of 2-fluoro-6-phenoxyphenylboronic acid is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can exhibit diverse solid-state structures, as seen in X-ray analyses of functionalized 2-formylphenylboronic acids, which showed a range from planar open forms to twisted conformers and cyclic oxaborole derivatives . The position of substituents, such as fluorine, can significantly influence the molecular geometry and stability of these compounds .

Chemical Reactions Analysis

Boronic acids are known to undergo tautomeric rearrangements, such as the conversion of 2-formylphenylboronic acids to 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . The presence of fluorine substituents can affect the tautomeric equilibria and the properties of the compounds, including their pKa values and antifungal activity . The formation of cyclic benzoxaborole forms is a notable reaction that can be influenced by the position of the fluorine substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorophenylboronic acid have been studied using various spectroscopic techniques, including FT-Raman, FT-IR, and NMR . Theoretical calculations, such as DFT, have been used to analyze the vibrational spectra and to determine the most stable molecular structure . The presence of fluorine can also affect the acidity and reactivity of the phenylboronic acid moiety, which is important for applications in sensing pH and metal cations .

Scientific Research Applications

Antifungal Activity

2-Formylphenylboronic acid and its isomers, including fluoro-2-formylphenylboronic acids, have demonstrated significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent plays a crucial role in this activity. For example, 4-fluoro-2-formylphenylboronic acid, an analogue of the antifungal drug Tavaborole, has shown potent antifungal properties (Borys et al., 2019).

Antiproliferative Potential in Cancer Research

Simple phenylboronic acid and benzoxaborole derivatives, such as 2-Fluoro-6-formylphenylboronic acid, have shown significant antiproliferative activity in cancer cell lines. These compounds, including fluoro-substituted variants, can induce cell cycle arrest and apoptosis, making them promising candidates for experimental oncology (Psurski et al., 2018).

Application in Synthesis

2-Fluoro-6-phenoxyphenylboronic acid derivatives have been used in various syntheses. For instance, 2-Fluoro-4-bromobiphenyl, a compound useful in the manufacture of non-steroidal anti-inflammatory drugs like flurbiprofen, has been synthesized using phenylboronic acid derivatives (Qiu et al., 2009).

Protein Fluorescence Labeling

Phenylboronic acids, including variants like 2-fluorophenylboronic acid, form stable complexes with amino phenolic compounds. These complexes can enhance the fluorescence of ligands and are used for non-covalent protein labeling in biochemical studies (Martínez-Aguirre et al., 2021).

Detection and Imaging of Hydrogen Peroxide

A 2-fluorophenylboronic acid-based probe has been developed for the detection and imaging of hydrogen peroxide (H2O2) in medical and biochemical research. The probe reacts with H2O2 to produce 2-fluorophenol, allowing for imaging through significant chemical-shift changes in MRI (Nonaka et al., 2015).

Adsorption Mechanism Studies

Fluoro and formyl analogues of phenylboronic acids, including 2-fluorophenylboronic acid, have been studied for their adsorption mechanisms. These studies provide insights into the effects of substituents on the geometry of isomers and their interactions with surfaces, which is crucial in materials science and nanotechnology (Piergies et al., 2013).

Glucose Sensing Technologies

2-Fluorophenylboronic acid derivatives have been employed in the development of sensitive and selective glucose sensors. These sensors operate via modulation of fluorescent signals and are important in medical diagnostics and research (Huang et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, it is advised to call a poison center or doctor .

properties

IUPAC Name

(2-fluoro-6-phenoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDIBTAEVRXEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438246
Record name 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-phenoxyphenylboronic acid

CAS RN

1056372-58-7
Record name 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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